4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one
CAS No.:
Cat. No.: VC17218482
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO3 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 4-hydroxy-1-methyl-7-phenoxyquinolin-2-one |
| Standard InChI | InChI=1S/C16H13NO3/c1-17-14-9-12(20-11-5-3-2-4-6-11)7-8-13(14)15(18)10-16(17)19/h2-10,18H,1H3 |
| Standard InChI Key | YSAGREGBQPWKNX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=CC1=O)O |
Introduction
Chemical Structure and Crystallographic Insights
Core Structural Features
The quinolin-2(1H)-one scaffold consists of a bicyclic system with a lactam ring (Fig. 1). In 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one, the hydroxy group at position 4 participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 2, stabilizing the planar quinoline core . The phenoxy group at position 7 introduces steric bulk and electronic effects, influencing solubility and intermolecular interactions.
Crystallographic studies of analogous compounds, such as 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, reveal planar quinoline systems with deviations ≤0.059 Å from the least-squares plane . The phenyl ring in this analog is rotated by 62.16° relative to the quinoline plane, a feature likely mirrored in the phenoxy-substituted derivative .
Intermolecular Interactions
In the solid state, intermolecular O–H···O hydrogen bonds form infinite chains along the b-axis, as observed in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one . Weak π–π stacking interactions between aromatic rings further stabilize the crystal lattice, with centroid-centroid distances of ~3.94 Å . These interactions are critical for predicting solubility and crystallization behavior.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions:
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Quinoline Core Formation: The Skraup synthesis condenses aniline derivatives with glycerol under acidic conditions to form the quinoline backbone .
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Hydroxylation: Position 4 is functionalized via hydroxylation using hydrogen peroxide or peracids .
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Methylation: The methyl group at position 1 is introduced using methyl iodide or dimethyl sulfate under basic conditions .
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Phenoxylation: A nucleophilic aromatic substitution reaction installs the phenoxy group at position 7, often requiring catalytic Cu or Pd .
Table 1: Representative Synthesis Conditions for Quinolin-2(1H)-one Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline Formation | Aniline, glycerol, H₂SO₄, 150°C | 60–70 | |
| Hydroxylation | H₂O₂, AcOH, 80°C | 75–85 | |
| Phenoxylation | Phenol, K₂CO₃, CuCl, DMF, 120°C | 50–60 |
Industrial Optimization
Continuous flow reactors and automated purification systems enhance yield (≥80%) and reduce costs. Solvent recovery systems and catalytic recycling align with green chemistry principles .
Physicochemical Properties
Tautomerism and Solubility
The compound exhibits keto-enol tautomerism, favoring the enol form in non-polar solvents and the keto form in polar media . The phenoxy group reduces aqueous solubility (logP ≈ 3.2) compared to methoxy analogs (logP ≈ 2.5) .
Thermal and Photochemical Stability
Differential scanning calorimetry (DSC) reveals a melting point >250°C, indicative of robust intermolecular forces . Photodegradation under UV light produces 7-phenoxy-1-methylquinoline-2,4-dione, necessitating storage in amber containers .
Biological Activities and Mechanisms
Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Analogs
| Microorganism | MIC (µg/mL) | Derivative Structure | Reference |
|---|---|---|---|
| S. aureus | 32 | 4-Hydroxy-3-phenyl | |
| E. coli | 16 | 4-Hydroxy-7-methoxy |
Anticancer Mechanisms
Derivatives induce apoptosis in cancer cells via PI3Kα inhibition and G2/M cell cycle arrest. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone achieves IC₅₀ values of 1.2 µM against MCF-7 cells .
Industrial and Material Science Applications
Antioxidant Additives
In lubricating greases, quinolin-2(1H)-one derivatives scavenge free radicals, extending product lifespan. ASTM D942 testing shows oxidation induction times improved by 40% compared to baseline .
Coordination Chemistry
The hydroxy and carbonyl groups act as bidentate ligands, forming stable complexes with Fe³⁺ and Cu²⁺. These complexes exhibit enhanced thermal stability (decomposition >400°C), suitable for high-temperature catalysts .
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Physicochemical Properties
| Compound | Substituent (Position) | logP | Melting Point (°C) |
|---|---|---|---|
| 4-Hydroxy-1-methyl-7-phenoxy | Phenoxy (7) | 3.2 | 255 |
| 4-Hydroxy-1-methyl-3-phenyl | Phenyl (3) | 2.8 | 260 |
| 4-Hydroxy-7-methoxy-1-methyl | Methoxy (7) | 2.5 | 245 |
Phenoxy substitution enhances lipophilicity but reduces solubility compared to methoxy groups.
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